molecular formula C7H13N3O3 B14360743 3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide CAS No. 92268-78-5

3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide

Cat. No.: B14360743
CAS No.: 92268-78-5
M. Wt: 187.20 g/mol
InChI Key: PHVFQTMCFDNAFT-UHFFFAOYSA-N
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Description

3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide is a complex organic compound with a unique structure that includes an aziridine ring, a carboxamide group, and a methylaminooxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the aziridine ring, which can be achieved through the reaction of an appropriate epoxide with a nitrogen nucleophile under basic conditions. The carboxamide group is then introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative. The methylaminooxy group is added in the final step, often through a nucleophilic substitution reaction involving a suitable methylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring and form new bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridine derivatives.

Scientific Research Applications

3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The carboxamide and methylaminooxy groups may also contribute to the compound’s activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxamide: Lacks the methyl and methylaminooxy substituents.

    N-Methylaziridine-2-carboxamide: Similar structure but without the methylaminooxy group.

    2-Oxoethylaziridine-2-carboxamide: Lacks the methyl and methylaminooxy groups.

Uniqueness

3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide is unique due to the presence of the methylaminooxy group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds

Properties

CAS No.

92268-78-5

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

methylamino 2-[(3-methylaziridine-2-carbonyl)amino]acetate

InChI

InChI=1S/C7H13N3O3/c1-4-6(10-4)7(12)9-3-5(11)13-8-2/h4,6,8,10H,3H2,1-2H3,(H,9,12)

InChI Key

PHVFQTMCFDNAFT-UHFFFAOYSA-N

Canonical SMILES

CC1C(N1)C(=O)NCC(=O)ONC

Origin of Product

United States

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